molecular formula C4H9BrMg B152851 Bromo(1-methylpropyl)magnesium CAS No. 922-66-7

Bromo(1-methylpropyl)magnesium

Cat. No. B152851
CAS RN: 922-66-7
M. Wt: 161.32 g/mol
InChI Key: WSHFRLGXCNEKRX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo(1-methylpropyl)magnesium is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically synthesized through the reaction of an alkyl or aryl halide with magnesium metal. The resulting compounds are highly reactive and can be used to form carbon-carbon bonds by reacting with a variety of electrophiles.

Synthesis Analysis

The synthesis of organomagnesium compounds often involves the use of halides, as seen in the synthesis of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction . Similarly, bromine-magnesium exchange reactions have been employed to synthesize various functionalized pyridines . These methodologies demonstrate the versatility of halogen-magnesium exchange reactions in the synthesis of complex organic molecules, which could be analogous to the synthesis of bromo(1-methylpropyl)magnesium.

Molecular Structure Analysis

The molecular structure of organomagnesium compounds is characterized by a polar covalent bond between carbon and magnesium. This bond is highly reactive due to the partial negative charge on the carbon atom, which can act as a nucleophile in reactions. The structure of 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide, synthesized through bromine-magnesium exchange, was confirmed by X-ray diffraction, highlighting the importance of structural analysis in understanding the reactivity of these compounds .

Chemical Reactions Analysis

Organomagnesium compounds are known for their ability to react with a wide range of electrophiles. For instance, the reaction of 1,3-bis(bromomagnesio)propane with various electrophiles such as H2O, CO2, and HgBr2 has been reported . These reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds, which is a fundamental transformation in organic synthesis. The reactivity of bromo(1-methylpropyl)magnesium would be expected to follow similar patterns, allowing for the synthesis of a diverse array of compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of organomagnesium compounds are influenced by their reactivity and the nature of the organic substituents attached to the magnesium. These compounds are usually handled in aprotic solvents such as diethyl ether or tetrahydrofuran to prevent reaction with protic solvents. The reactivity of these compounds can be further tuned by the use of additives or by modifying the reaction conditions, as seen in the selective deprotection of p-methoxybenzyl ether by magnesium bromide diethyl etherate-methyl sulfide .

Scientific Research Applications

  • Applications of Magnesium and Its Alloys

    • Scientific Field : Materials Engineering
    • Application Summary : Magnesium is a promising material. It has a remarkable mix of mechanical and biomedical properties that has made it suitable for a vast range of applications .
    • Methods of Application : Magnesium is primarily used in the automotive, aerospace, and medical industries. Moreover, with alloying, many of these inherent properties can be further improved .
    • Results or Outcomes : Despite its rapid corrosion, which is its most significant drawback, magnesium’s unique blend of properties has been found to be highly attractive for an extensive range of applications .
  • Mechanochemical Activation in Solid-State Fluoro

    • Scientific Field : Physical Chemistry
    • Application Summary : The ‘direct’ preparation of Grignard reagents, i.e., the interaction of elemental magnesium with an organic halide, typically in an ethereal solvent, fails for bulk magnesium and organofluorine compounds .
    • Methods of Application : Previously described mechanochemical methods for preparing Grignard reagents have involved ball milling powdered magnesium with organochlorines .
    • Results or Outcomes : This method provides a new way to prepare Grignard reagents .
  • Bromoform in Water Treatment

    • Scientific Field : Environmental Science
    • Application Summary : Bromoform is often used in water treatment processes. It acts as a disinfectant and helps in the removal of harmful microorganisms .
    • Methods of Application : Bromoform is added to the water in controlled amounts. It reacts with the microorganisms, leading to their destruction .
    • Results or Outcomes : The use of bromoform in water treatment leads to safer drinking water, free from harmful microorganisms .
  • Magnesium in Battery Technology

    • Scientific Field : Energy Storage
    • Application Summary : Magnesium is being explored as a material for advanced battery technologies. Magnesium-ion batteries could potentially offer higher energy density than traditional lithium-ion batteries .
    • Methods of Application : Magnesium is used as the anode material in these batteries. The magnesium ions move from the anode to the cathode during discharge, storing energy .
    • Results or Outcomes : While still in the research phase, magnesium-ion batteries could potentially offer a safer, more energy-dense alternative to current battery technologies .
  • Grignard Reaction

    • Scientific Field : Organic Chemistry
    • Application Summary : The Grignard reaction is a cornerstone of organic chemistry, allowing for the formation of carbon-carbon bonds .
    • Methods of Application : The reaction involves the use of a Grignard reagent, which can be formed by the reaction of an alkyl or aryl halide with magnesium in the presence of an ether .
    • Results or Outcomes : The Grignard reaction allows for the synthesis of a wide range of organic compounds, including alcohols, ketones, and others .
  • The Grignard Reaction

    • Scientific Field : Organic Chemistry
    • Application Summary : The Grignard reaction is a cornerstone of organic chemistry, allowing for the formation of carbon-carbon bonds .
    • Methods of Application : The reaction involves the use of a Grignard reagent, which can be formed by the reaction of an alkyl or aryl halide with magnesium in the presence of an ether .
    • Results or Outcomes : The Grignard reaction allows for the synthesis of a wide range of organic compounds, including alcohols, ketones, and others .

Safety And Hazards

Bromo(1-methylpropyl)magnesium is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation. It is suspected of causing cancer and may damage fertility or the unborn child . It should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

magnesium;butane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.BrH.Mg/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHFRLGXCNEKRX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[CH-]C.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo(1-methylpropyl)magnesium

CAS RN

922-66-7
Record name Bromo(1-methylpropyl)magnesium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromo(1-methylpropyl)magnesium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.